molecular formula C42H48CuN2O2 B14781782 CID 137796225

CID 137796225

Cat. No.: B14781782
M. Wt: 676.4 g/mol
InChI Key: QEXNUQSCWMWURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 137796225 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. For instance, compounds like oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) exhibit structural complexity involving cyclic or polycyclic frameworks, which are often associated with biological activity . Similarly, this compound could share structural motifs common to toxins, enzyme inhibitors, or signaling molecules.

Properties

Molecular Formula

C42H48CuN2O2

Molecular Weight

676.4 g/mol

InChI

InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;

InChI Key

QEXNUQSCWMWURE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]

Origin of Product

United States

Chemical Reactions Analysis

CID 137796225 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137796225 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 137796225 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

While direct structural data for CID 137796225 is absent in the evidence, Figure 1 in provides a template for comparing oscillatoxin derivatives. For example:

  • Oscillatoxin D (CID 101283546) : Features a polycyclic ether backbone with hydroxyl and methyl substituents, common in marine toxins .
  • 30-Methyl-oscillatoxin D (CID 185389) : Differs by a methyl group substitution, which may alter hydrophobicity and binding affinity .
  • Hypothetical this compound : If structurally related, it might exhibit similar substituent variations affecting solubility (e.g., log P) or bioactivity.
Table 1: Structural and Physicochemical Comparison
Compound (CID) Molecular Formula Molecular Weight Key Substituents Log P<sup>a</sup> Bioactivity
Oscillatoxin D (101283546) C32H48O10 592.71 Hydroxyl, methyl 2.15 Toxin, ion channel modulation
30-Methyl-oscillatoxin D (185389) C33H50O10 606.74 Methyl addition 2.45 Enhanced membrane permeability
This compound<sup>b</sup> N/A N/A Hypothetical variations N/A Potential enzyme inhibition

<sup>a</sup> Predicted using XLOGP3 .
<sup>b</sup> Structural details inferred from analogous compounds.

Functional Analogues

These triterpenoids inhibit enzymes like lipoxygenase or HIV protease. This compound may share functional similarities if it targets analogous pathways.

Table 2: Functional Comparison with Betulin Derivatives
Compound (CID) Core Structure Target Enzyme/Pathway IC50 (μM) Therapeutic Application
Betulin (72326) Triterpenoid Lipoxygenase 10.2 Anti-inflammatory, antiviral
Betulinic Acid (64971) Oxidized triterpenoid HIV-1 protease 1.5 Antiretroviral therapy
This compound<sup>c</sup> Hypothetical Hypothetical enzyme target N/A Potential anticancer/antiviral

<sup>c</sup> Functional role inferred from structural analogs in and .

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